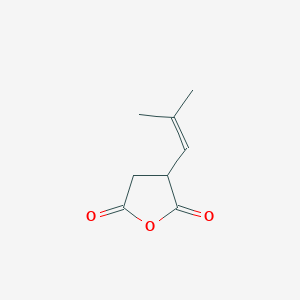
1-Amino-5-(phenylthio)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-5-(phenylthio)anthracene-9,10-dione is a compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Vorbereitungsmethoden
The synthesis of 1-Amino-5-(phenylthio)anthracene-9,10-dione typically involves multiple steps. One common method starts with the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with a series of alkylamines to yield the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione. This intermediate is then reacted with thiophenol to introduce the phenylsulfanyl group, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
1-Amino-5-(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and phenylsulfanyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Amino-5-(phenylthio)anthracene-9,10-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Amino-5-(phenylthio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. For example, its derivatives inhibit monoamine oxidase enzymes by binding to the active site and preventing the oxidation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like depression and neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
1-Amino-5-(phenylthio)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1,5-bis(phenylsulfanyl)anthracene-9,10-dione: Similar in structure but lacks the amino group, which may affect its biological activity and chemical reactivity.
9,10-bis(phenylethynyl)anthracene: Features ethynyl groups instead of phenylsulfanyl, leading to different photophysical properties and applications.
1-Amino-4-(phenylamino)anthracene-9,10-dione: Contains a phenylamino group instead of phenylsulfanyl, which may influence its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
41008-13-3 |
|---|---|
Molekularformel |
C20H13NO2S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1-amino-5-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO2S/c21-15-10-4-8-13-17(15)19(22)14-9-5-11-16(18(14)20(13)23)24-12-6-2-1-3-7-12/h1-11H,21H2 |
InChI-Schlüssel |
XIRMKOCIWUOAOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}(oxo)acetic acid](/img/structure/B8716360.png)
![3-Chloro-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine](/img/structure/B8716364.png)

![2-[2-(4-Bromobutoxy)ethyl]pyridine](/img/structure/B8716373.png)

![4-[3-Chloro-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B8716385.png)



![Benzamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-cyanophenyl)methyl]-](/img/structure/B8716410.png)



